molecular formula C12H16BBrO3 B6323650 2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 884010-20-2

2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6323650
CAS RN: 884010-20-2
M. Wt: 298.97 g/mol
InChI Key: JLDFSYCNHACQSL-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, abbreviated as 2-BMP-DMB, is a boron-containing compound that has been studied for its potential applications in various scientific research fields. It is an organoboron compound that has been used for various purposes in organic synthesis, such as the synthesis of heterocyclic compounds and the preparation of enantiomerically pure compounds. In addition, 2-BMP-DMB has been studied for its potential applications in biochemistry, pharmacology, and other areas of research.

Scientific Research Applications

2-BMP-DMB has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of various heterocyclic compounds and in the preparation of enantiomerically pure compounds. In addition, it has been studied for its potential applications in biochemistry, pharmacology, and other areas of research. For example, 2-BMP-DMB has been used in the synthesis of a novel class of compounds known as boron-containing peptides, which have potential applications in drug discovery.

Mechanism of Action

2-BMP-DMB is an organoboron compound that is capable of forming covalent bonds with various substrates, such as proteins and nucleic acids. It is believed that the formation of such bonds is mediated by the formation of a boron-oxygen bond between the boron atom of 2-BMP-DMB and the oxygen atom of the substrate. This boron-oxygen bond is believed to be responsible for the biological activity of 2-BMP-DMB.
Biochemical and Physiological Effects
2-BMP-DMB has been studied for its potential applications in biochemistry and pharmacology. In particular, it has been studied for its potential to modulate the activity of various enzymes and proteins. For example, it has been found to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, it has been found to modulate the activity of various proteins involved in signal transduction pathways, such as the MAPK and NF-κB pathways.

Advantages and Limitations for Lab Experiments

2-BMP-DMB has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available from chemical suppliers. In addition, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, it is important to note that 2-BMP-DMB is a highly reactive compound and should be handled with care. It is also important to note that 2-BMP-DMB has a limited solubility in water and should be used in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Future Directions

There are several potential future directions for the use of 2-BMP-DMB. It could be used in the synthesis of novel compounds with potential applications in drug discovery and development. In addition, it could be used in the study of biological processes, such as signal transduction pathways, as well as in the development of new therapeutic agents. Furthermore, it could be used in the study of boron-containing peptides and other boron-containing compounds for potential applications in biochemistry and pharmacology. Finally, 2-BMP-DMB could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

2-BMP-DMB can be synthesized by the reaction of 5-bromo-2-methoxyphenol with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of sodium hydroxide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The reaction mixture is stirred for 1-2 hours, and the product is then isolated by filtration and washed with aqueous sodium hydroxide.

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-12(2)7-16-13(17-8-12)10-6-9(14)4-5-11(10)15-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDFSYCNHACQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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